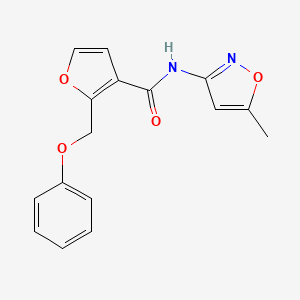

![molecular formula C19H17N5O3 B2540149 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097897-07-7](/img/structure/B2540149.png)

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

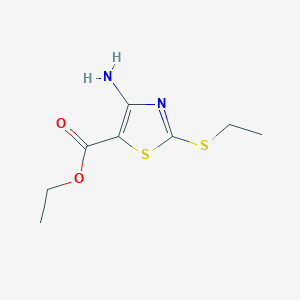

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a urea derivative that is likely to exhibit interesting chemical properties and potential for forming complexes due to its structural features. The presence of a benzodioxolyl group and a pyridinyl pyrazinyl moiety suggests that it could engage in various intermolecular interactions, such as hydrogen bonding, which could be crucial for its reactivity and association with other molecules.

Synthesis Analysis

The synthesis of urea derivatives can be complex, involving multiple steps and the potential for various side reactions. For instance, the synthesis of N-hydroxyamide-containing heterocycles, as described in the second paper, involves the reaction of N-(benzyloxy)urea with different reagents under acidic conditions to yield pyrimidinones and pyrazinones . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly starting from a urea precursor and involving protective group strategies and subsequent cyclization steps.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by the presence of hydrogen bonds, which can be intramolecular or intermolecular. The first paper discusses the breaking of intramolecular hydrogen bonds in urea derivatives as a crucial step for complex formation . This indicates that the molecular structure of our compound may also feature such hydrogen bonds, which could be disrupted or formed under certain conditions, influencing its reactivity and association with other molecules.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including complexation and cyclization. The first paper describes the association of urea derivatives with other molecules through hydrogen bonding, which is influenced by the substituent effect . The third paper discusses the thermolysis of uracil derivatives, leading to the formation of pyrazolo[3,4-d]pyrimidines or nitriles depending on the substitution pattern . These findings suggest that our compound may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures or complexes with metals or other organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure and the nature of their substituents. The first paper's findings on the substituent effect on complexation imply that the electronic properties of the substituents in our compound could significantly affect its physical properties, such as solubility and melting point, as well as its chemical reactivity . The fourth paper highlights the use of urea as an organo-catalyst in multicomponent reactions to synthesize various heterocyclic compounds , suggesting that our compound might also exhibit catalytic properties or be used as a precursor in similar reactions.

Scientific Research Applications

Ureas in Drug Design

Ureas are known for their unique hydrogen-binding capabilities, making them crucial for drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Various urea derivatives act as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (HDAC, PRMT, or DOT1L, etc.), underscoring their importance in medicinal chemistry and stimulating their use as structural motifs (Jagtap et al., 2017).

Antioxidant and Mitochondrial Protective Effects

The study of oltipraz and its metabolites, which share a similar structural motif with the compound , indicates significant biological effects, including mitochondrial protection and cytoprotective effects against oxidative stress. These findings highlight the potential therapeutic applications of oxidized metabolites in cancer chemoprevention and other diseases, offering insights into the antioxidant mechanisms and molecular interactions at play (Choi et al., 2010).

Pyrazines in Food Science

Pyrazines are volatile heterocyclic compounds contributing to the flavor profiles in food products. Their synthesis through the Maillard reaction (MR) is an important aspect of food science, affecting the generation of desirable flavors during food processing. Control strategies for the generation of pyrazines include utilizing new reactants, modifying reaction conditions, and adopting emerging technologies, which can significantly impact food quality and safety (Yu et al., 2021).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c25-19(23-10-13-1-2-16-17(9-13)27-12-26-16)24-11-15-18(22-8-7-21-15)14-3-5-20-6-4-14/h1-9H,10-12H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPIIQYSSGJABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

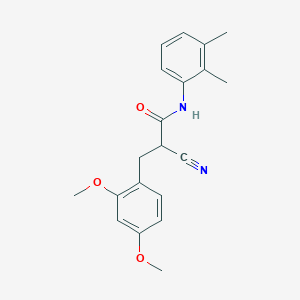

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

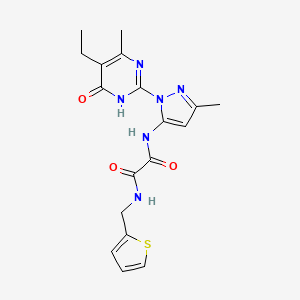

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)

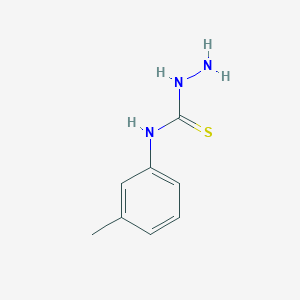

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)

![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)

![2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2540084.png)

![2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2540087.png)